2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone
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Overview
Description
2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone typically involves the reaction of aniline derivatives with chlorophenyl-substituted pyrimidinones under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may produce various substituted pyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-anilino-4(3H)-pyrimidinone: Lacks the chlorophenyl group.
6-(2-chlorophenyl)-4(3H)-pyrimidinone: Lacks the anilino group.
Uniqueness
2-anilino-6-(2-chlorophenyl)-4(3H)-pyrimidinone is unique due to the presence of both the anilino and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H12ClN3O |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-anilino-4-(2-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-9-5-4-8-12(13)14-10-15(21)20-16(19-14)18-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) |
InChI Key |
KCXVJSVTBDVWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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